molecular formula C14H17NO3 B15260293 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid

1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid

Cat. No.: B15260293
M. Wt: 247.29 g/mol
InChI Key: OJQVGPUZRFNHMH-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve a good yield of the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-ethyl-5-hydroxy-2,4,7-trimethylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-5-15-9(4)12(14(17)18)11-8(3)10(16)6-7(2)13(11)15/h6,16H,5H2,1-4H3,(H,17,18)

InChI Key

OJQVGPUZRFNHMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C(=CC(=C2C)O)C)C(=O)O)C

Origin of Product

United States

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